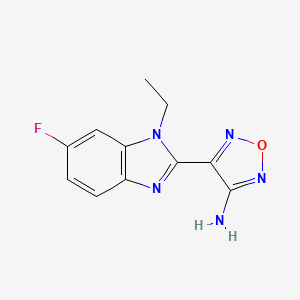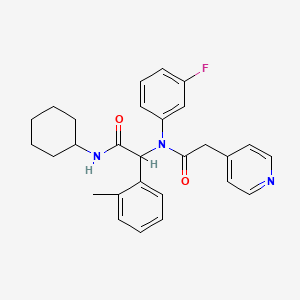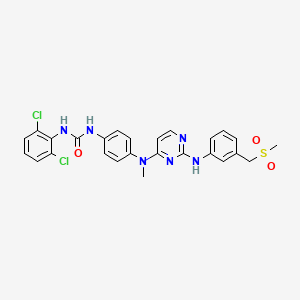
4-(1-Ethyl-6-fluoro-1H-benzoimidazol-2-yl)-furazan-3-ylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1-Ethyl-6-fluoro-1H-benzoimidazol-2-yl)-furazan-3-ylamine is a synthetic organic compound that belongs to the class of benzoimidazole derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Ethyl-6-fluoro-1H-benzoimidazol-2-yl)-furazan-3-ylamine typically involves the following steps:
Formation of the benzoimidazole core: This can be achieved by the condensation of o-phenylenediamine with an appropriate carboxylic acid or its derivative under acidic conditions.
Introduction of the ethyl and fluoro groups: These groups can be introduced via alkylation and fluorination reactions, respectively.
Formation of the furazan ring: This can be synthesized by the reaction of appropriate nitrile oxides with suitable dipolarophiles.
Coupling of the benzoimidazole and furazan moieties: This step involves the formation of a carbon-nitrogen bond between the two moieties under suitable conditions.
Industrial Production Methods
Industrial production methods for such compounds typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms.
化学反応の分析
Types of Reactions
4-(1-Ethyl-6-fluoro-1H-benzoimidazol-2-yl)-furazan-3-ylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of 4-(1-Ethyl-6-fluoro-1H-benzoimidazol-2-yl)-furazan-3-ylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
類似化合物との比較
Similar Compounds
4-(1-Ethyl-6-fluoro-1H-benzoimidazol-2-yl)-furazan-3-ylamine: can be compared with other benzoimidazole derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to other similar compounds.
特性
分子式 |
C11H10FN5O |
|---|---|
分子量 |
247.23 g/mol |
IUPAC名 |
4-(1-ethyl-6-fluorobenzimidazol-2-yl)-1,2,5-oxadiazol-3-amine |
InChI |
InChI=1S/C11H10FN5O/c1-2-17-8-5-6(12)3-4-7(8)14-11(17)9-10(13)16-18-15-9/h3-5H,2H2,1H3,(H2,13,16) |
InChIキー |
CFCWMGRWMVZFQN-UHFFFAOYSA-N |
正規SMILES |
CCN1C2=C(C=CC(=C2)F)N=C1C3=NON=C3N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(3-methoxyphenyl)-3-methyl-N-(1-pyridin-4-ylethylideneamino)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B10754913.png)

![1-[3-[[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl-propan-2-ylamino]propyl]-3-(4-tert-butylphenyl)urea](/img/structure/B10754920.png)
![3-(4-{4-Aminofuro[2,3-d]pyrimidin-5-yl}phenyl)-1-[3,5-bis(trifluoromethyl)phenyl]urea](/img/structure/B10754929.png)
![3-[4-(cyclopropylmethylcarbamoyl)phenyl]-4-methyl-N-propan-2-ylbenzamide](/img/structure/B10754942.png)

![N-(4'-{[(Cyclopropylmethyl)amino]carbonyl}-6-methyl-1,1'-biphenyl-3-yl)propionamide](/img/structure/B10754958.png)
![3-[[4-(1H-indazol-4-ylamino)pyrimidin-2-yl]amino]benzamide](/img/structure/B10754965.png)
![N-(3,5-Dimethoxyphenyl)-4-(pyrazolo[1,5-b]pyridazin-3-yl)pyrimidin-2-amine](/img/structure/B10754973.png)

![Pyrazolo[1,5-b]pyridazine deriv. 48](/img/structure/B10754986.png)
![N-{4'-[(Cyclopropylmethyl)carbamoyl]-6-Methylbiphenyl-3-Yl}-2-Morpholin-4-Ylpyridine-4-Carboxamide](/img/structure/B10754998.png)


